PSMA-617 Linker -

PSMA-617 Linker

Catalog Number: EVT-8343072
CAS Number:
Molecular Formula: C33H45N5O9
Molecular Weight: 655.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PSMA-617 Linker is a synthetic compound designed for targeting prostate-specific membrane antigen (PSMA), which is significantly overexpressed in prostate cancer cells. This compound plays a crucial role in the development of radioligands for imaging and therapeutic applications in oncology. The PSMA-617 linker is characterized by its unique structure, which enhances the binding affinity and specificity to PSMA, making it a vital component in the treatment of prostate cancer.

Source and Classification

PSMA-617 is classified as a peptidomimetic ligand specifically designed for PSMA targeting. It was developed through a combination of solid-phase peptide synthesis and structure-based design methodologies. The compound integrates a urea-based binding motif with a linker structure that includes 2-naphthyl-L-alanine and tranexamic acid, optimizing its interaction with the PSMA target .

Synthesis Analysis

Methods

The synthesis of PSMA-617 involves several key steps, primarily utilizing solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptide chains on a solid support, facilitating the incorporation of various functional groups.

Technical Details

  1. Initial Synthesis: The peptidomimetic structure is synthesized using SPPS, where the urea-based binding motif is constructed first.
  2. Linker Integration: The linker, consisting of 2-naphthyl-L-alanine and tranexamic acid, is then conjugated to the binding motif.
  3. Cleavage and Purification: After synthesis, the product is cleaved from the resin and deprotected to yield PSMA-617. Purification typically involves reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity levels .
Molecular Structure Analysis

Structure

The molecular structure of PSMA-617 features a central urea moiety linked to a lysine residue, which is further connected to the 2-naphthyl-L-alanine-tranexamic acid linker. This specific arrangement enhances its binding affinity to PSMA.

Data

  • Molecular Formula: C₁₈H₁₈N₄O₄
  • Molecular Weight: Approximately 354.36 g/mol
  • Structural Analysis Techniques: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Chemical Reactions Analysis

Reactions

PSMA-617 undergoes various chemical reactions during its synthesis and application processes, particularly in radiolabeling with isotopes such as gallium-68 and lutetium-177. These reactions are crucial for its functionality as a radiopharmaceutical.

Technical Details

  1. Radiolabeling: The compound is radiolabeled by reacting it with gallium or lutetium isotopes under controlled conditions (pH adjustments and temperature settings) to achieve high radiochemical yields (greater than 97%) .
  2. Binding Assays: Competitive binding assays are performed to evaluate the affinity of PSMA-617 towards PSMA-positive cells, confirming its efficacy as a targeting agent .
Mechanism of Action

Process

The mechanism of action of PSMA-617 involves its selective binding to PSMA expressed on prostate cancer cells. Upon binding, it facilitates internalization into the cells, allowing for targeted delivery of therapeutic isotopes or imaging agents.

Data

Studies indicate that PSMA-617 exhibits low renal uptake and rapid clearance from non-target tissues, which enhances its therapeutic window while minimizing side effects . The effective internalization observed in preclinical models supports its potential for both diagnostic imaging and therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under physiological conditions but requires careful handling during radiolabeling.
  • Reactivity: Reacts with metal ions during the radiolabeling process to form stable complexes.

Relevant analyses such as high-performance liquid chromatography confirm the stability and purity of PSMA-617 in various formulations .

Applications

Scientific Uses

PSMA-617 has significant applications in both diagnostic imaging and therapeutic interventions for prostate cancer:

  1. Diagnostic Imaging: Utilized in positron emission tomography (PET) scans for visualizing prostate cancer metastases.
  2. Therapeutic Applications: Employed in radioligand therapy, specifically using lutetium-177 labeled forms for targeted treatment of metastatic castration-resistant prostate cancer.

Recent clinical trials have shown promising results regarding its efficacy and safety profile, leading to its approval by regulatory authorities as a viable treatment option for advanced prostate cancer patients .

Properties

Product Name

PSMA-617 Linker

IUPAC Name

2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C33H45N5O9

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)

InChI Key

JHWCOTSIOATVKA-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.